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Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical

calculations for the molecule with the chemical formula C25H19Cl2N3O5. Due to the limited

publicly available information on this specific compound, this document outlines a generalized

yet detailed theoretical framework and computational protocol for its analysis. The

methodologies described herein are based on established principles of computational

chemistry and are designed to yield valuable insights into the molecule's electronic structure,

stability, and potential reactivity, which are critical for applications in drug design and materials

science.

Theoretical Framework: A Foundation in Density
Functional Theory
At the core of understanding the properties of C25H19Cl2N3O5 lies Density Functional Theory

(DFT), a powerful quantum mechanical method that allows for the accurate calculation of the

electronic structure of molecules. DFT is predicated on the Hohenberg-Kohn theorems, which

state that the ground-state energy and all other ground-state properties of a many-electron

system are uniquely determined by its electron density. This approach offers a favorable

balance between computational cost and accuracy, making it a workhorse in modern

computational chemistry.
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For a molecule of the size and complexity of C25H19Cl2N3O5, a typical DFT calculation would

involve selecting an appropriate functional and basis set. A common choice for the functional

would be a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-

Fock theory and DFT. The basis set, which is a set of mathematical functions used to build the

molecular orbitals, would typically be a Pople-style basis set like 6-31G(d,p) or a more

extensive one such as the correlation-consistent basis set cc-pVDZ for higher accuracy.

Computational Protocol: A Step-by-Step Workflow
A systematic computational workflow is essential for obtaining reliable and reproducible results.

The following protocol outlines the key steps in performing quantum mechanical calculations on

C25H19Cl2N3O5.
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Input Preparation

Quantum Mechanical Calculation

Data Analysis and Interpretation

1. Molecular Structure Input
(SMILES or 3D Coordinates)

2. Geometry Optimization
(e.g., B3LYP/6-31G(d,p))

Initial Geometry

3. Vibrational Frequency Analysis

Optimized Geometry

4. Electronic Properties Calculation
(HOMO, LUMO, etc.)

Verified Minimum

6. Spectral Prediction
(IR, Raman)5. Thermochemical Analysis 7. Reactivity Descriptors
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Molecular Orbitals Chemical Reactivity

HOMO
(Highest Occupied Molecular Orbital) Site for Electrophilic AttackElectron Donation

LUMO
(Lowest Unoccupied Molecular Orbital)

Site for Nucleophilic AttackElectron Acceptance
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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